molecular formula C13H14ClN5O2S B2650508 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide CAS No. 723322-66-5

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B2650508
M. Wt: 339.8
InChI Key: RPBYEICYLOXIKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C13H14ClN5O2S and its molecular weight is 339.8. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide and Agricultural Chemical Development

Compounds related to the chemical structure have been explored for their use in agricultural applications, particularly as herbicides. For instance, triazine derivatives, which share a core structural component with the compound of interest, have been utilized in the development of herbicides due to their ability to inhibit photosynthesis in weeds (Weed Science, 1985).

Synthesis of Heterocyclic Compounds

Research into the synthesis of new heterocyclic compounds using triazine derivatives as precursors has been conducted. These efforts aim at producing molecules with potential pharmacological activities. For example, the synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been documented, highlighting the versatile applications of these compounds in medicinal chemistry (Journal of The Chinese Chemical Society, 2017).

Antimicrobial Agents Development

Several studies have focused on synthesizing new derivatives of triazine and related structures to evaluate their antimicrobial properties. These compounds have shown potential as antimicrobial agents against various bacterial and fungal strains. For example, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives were synthesized and tested for their in vitro antibacterial and antifungal activities, demonstrating the relevance of these compounds in developing new antimicrobials (Journal of Chemistry, 2013).

Antiviral Research

The antiviral potential of triazine derivatives has also been investigated, with studies focusing on the synthesis of compounds that could serve as antiviral agents against specific viruses, such as the influenza A virus. This research indicates the potential of triazine-based compounds in contributing to the development of new antiviral drugs ( ).

properties

IUPAC Name

2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN5O2S/c1-7-9(14)4-3-5-10(7)16-11(20)6-22-13-18-17-8(2)12(21)19(13)15/h3-5H,6,15H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYEICYLOXIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C(=O)N2N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

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